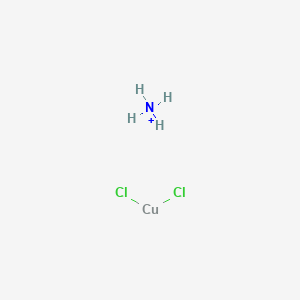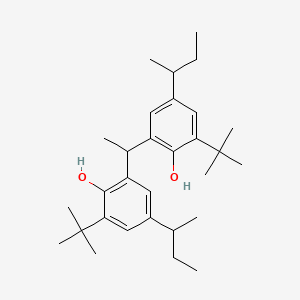
Phenol, 2,2'-ethylidenebis[6-(1,1-dimethylethyl)-4-(1-methylpropyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenol, 2,2’-ethylidenebis[6-(1,1-dimethylethyl)-4-(1-methylpropyl)-] is a synthetic organic compound known for its antioxidant properties. It is widely used in various industrial applications due to its ability to stabilize polymers and prevent oxidative degradation.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 2,2’-ethylidenebis[6-(1,1-dimethylethyl)-4-(1-methylpropyl)-] typically involves the reaction of 2,6-di-tert-butylphenol with isobutyraldehyde under acidic conditions. The reaction proceeds through an electrophilic aromatic substitution mechanism, where the aldehyde group reacts with the phenolic compound to form the desired product.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors where precise control of temperature, pressure, and pH is maintained to ensure high yield and purity. The reaction mixture is then subjected to purification processes such as distillation and crystallization to isolate the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Phenol, 2,2’-ethylidenebis[6-(1,1-dimethylethyl)-4-(1-methylpropyl)-] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidation products.
Reduction: It can be reduced to form phenolic derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nitrating agents are commonly employed.
Major Products Formed
Oxidation: Quinones and hydroquinones.
Reduction: Phenolic derivatives.
Substitution: Halogenated, alkylated, and nitrated phenolic compounds.
Wissenschaftliche Forschungsanwendungen
Phenol, 2,2’-ethylidenebis[6-(1,1-dimethylethyl)-4-(1-methylpropyl)-] has a wide range of applications in scientific research:
Chemistry: Used as an antioxidant in polymer chemistry to prevent oxidative degradation of polymers.
Biology: Investigated for its potential antioxidant properties in biological systems.
Medicine: Explored for its potential therapeutic effects due to its antioxidant activity.
Industry: Widely used in the production of plastics, rubber, and other materials to enhance their stability and longevity.
Wirkmechanismus
The antioxidant activity of Phenol, 2,2’-ethylidenebis[6-(1,1-dimethylethyl)-4-(1-methylpropyl)-] is primarily due to its ability to donate hydrogen atoms to free radicals, thereby neutralizing them and preventing oxidative damage. The compound interacts with molecular targets such as reactive oxygen species (ROS) and reactive nitrogen species (RNS), inhibiting their harmful effects on cells and materials.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Phenol, 2,2’-methylenebis[6-(1,1-dimethylethyl)-4-methyl-]
- Phenol, 2,2’-methylenebis[6-(1,1-dimethylethyl)-4-ethyl-]
- Phenol, 2,6-bis(1,1-dimethylethyl)-
Uniqueness
Phenol, 2,2’-ethylidenebis[6-(1,1-dimethylethyl)-4-(1-methylpropyl)-] is unique due to its specific structural configuration, which imparts enhanced antioxidant properties compared to its analogs. The presence of bulky tert-butyl groups and the ethylidene bridge contribute to its stability and effectiveness as an antioxidant.
Eigenschaften
CAS-Nummer |
72672-55-0 |
|---|---|
Molekularformel |
C30H46O2 |
Molekulargewicht |
438.7 g/mol |
IUPAC-Name |
4-butan-2-yl-2-[1-(5-butan-2-yl-3-tert-butyl-2-hydroxyphenyl)ethyl]-6-tert-butylphenol |
InChI |
InChI=1S/C30H46O2/c1-12-18(3)21-14-23(27(31)25(16-21)29(6,7)8)20(5)24-15-22(19(4)13-2)17-26(28(24)32)30(9,10)11/h14-20,31-32H,12-13H2,1-11H3 |
InChI-Schlüssel |
ZGUBOEMAXMRLON-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)C1=CC(=C(C(=C1)C(C)(C)C)O)C(C)C2=C(C(=CC(=C2)C(C)CC)C(C)(C)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



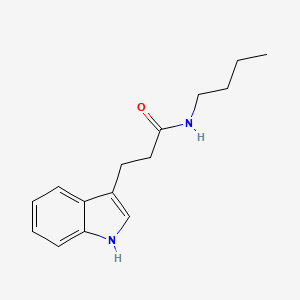

![3,9-Dioxa-6-azaspiro[5.5]undecan-6-ium bromide](/img/structure/B14469023.png)
![3-{1-[(1H-1,2,4-Triazol-5-yl)amino]ethylidene}oxolan-2-one](/img/structure/B14469031.png)
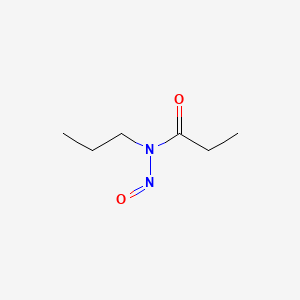
![Propanenitrile, 3-[[2-(2-furanylmethyl)cyclohexyl]amino]-](/img/structure/B14469041.png)

![(2Z)-2-[(4-nitrophenyl)methylidene]cyclopentan-1-one](/img/structure/B14469051.png)
![2-Butenedioic acid (2Z)-, mono[3-[3-[[(2Z)-3-carboxy-1-oxo-2-propenyl]oxy]-2,2-dimethyl-1-oxopropoxy]-2,2-dimethylpropyl] ester](/img/structure/B14469058.png)
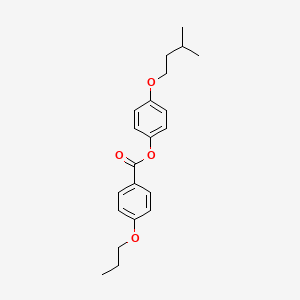
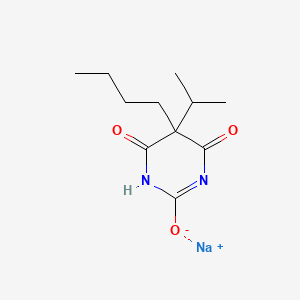
![Phosphonic acid, [2-(dibutylamino)-2-oxoethyl]-, dibutyl ester](/img/structure/B14469090.png)
